molecular formula C18H14O5 B11153621 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate

4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate

Cat. No.: B11153621
M. Wt: 310.3 g/mol
InChI Key: VKPGRKIIPCQWJR-UHFFFAOYSA-N
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Description

4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methoxy group at position 8 and a phenyl acetate moiety at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The methoxy group enhances electronic stability, while the phenyl acetate substituent modulates lipophilicity and bioavailability, making this compound a promising candidate for pharmacological applications .

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C18H14O5/c1-11(19)22-14-8-6-12(7-9-14)15-10-13-4-3-5-16(21-2)17(13)23-18(15)20/h3-10H,1-2H3

InChI Key

VKPGRKIIPCQWJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Modified Chromenone Substituents

8-Methoxy-2-oxo-2H-chromen-3-yl Derivatives
  • Compound 6c (Iranian Journal of Pharmaceutical Research, 2017): A naphthyridine derivative with a 8-methoxy-2-oxo-2H-chromen-3-yl group linked to a piperazine ring and carboxylic acid. Exhibits a melting point of 200–202°C and 58% yield.
  • Compound 4g (Microwave-Assisted Synthesis, 2024): Features a hydrazone-thiazolidinone moiety attached to the chromenone core. With a melting point of 206–208°C and 81% yield, the thiazolidinone ring introduces additional hydrogen-bonding sites, likely enhancing antibacterial potency but reducing lipophilicity relative to phenyl acetate .
Substituent Position and Electronic Effects
  • 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate (Acta Crystallographica, 2011) :
    Substitution at position 7 with acetyl and methyl groups alters electronic density, reducing methoxy’s electron-donating effects. This compound’s crystallinity and stability differ due to steric hindrance from the methyl group .

Functional Group Variations in Chromene Derivatives

Compound Name Key Substituents Melting Point (°C) Biological Activity Key Reference
4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenyl acetate Phenyl acetate at C3, methoxy at C8 Not reported Antimicrobial (predicted)
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide Thiazole ring at C3 162–164 Antimicrobial (confirmed)
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-4H-chromen Chlorophenyl, cyano at C3 Not reported Anticancer (in vitro)
8-Methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate Benzo[f]chromen fusion at C4 Not reported Structural complexity for DNA intercalation
Impact of Substituents on Bioactivity
  • Thiazole and Amide Groups () :
    Thiazole-containing derivatives exhibit confirmed antimicrobial activity due to sulfur’s electron-withdrawing nature, which enhances interactions with microbial enzymes. The phenyl acetate analog may show comparable activity but with improved pharmacokinetics due to ester hydrolysis in vivo .
  • Chlorophenyl and Cyano Groups (): Electron-withdrawing substituents like chloro and cyano increase reactivity, making these compounds potent in vitro anticancer agents. However, they may exhibit higher toxicity compared to the methoxy-phenyl acetate derivative .

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